消旋-7-羟基普萘洛尔

描述

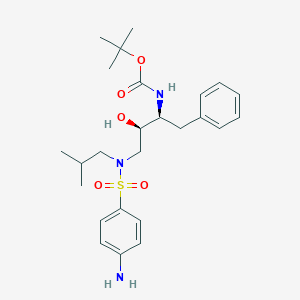

rac 7-Hydroxy Propranolol: is a ring-hydroxylated isomer and metabolite of propranolol, a well-known beta-adrenergic receptor antagonist. This compound exhibits significant pharmacological properties, including potent vasodilator activity and beta-adrenergic receptor antagonism . It is primarily used in research settings to study its effects on cardiovascular systems and other physiological processes.

科学研究应用

rac 7-Hydroxy Propranolol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving beta-adrenergic receptor antagonists and vasodilators.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, hypertension, and arrhythmias.

Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes .

作用机制

Target of Action

The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

rac 7-Hydroxy Propranolol acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form rac 7-Hydroxy Propranolol is likely to be a part of its metabolic pathway .

Result of Action

The molecular effect of rac 7-Hydroxy Propranolol is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .

Action Environment

The action, efficacy, and stability of rac 7-Hydroxy Propranolol can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of rac 7-Hydroxy Propranolol .

生化分析

Biochemical Properties

rac 7-Hydroxy Propranolol plays a significant role in biochemical reactions. It interacts with β-adrenergic receptors, where it acts as an antagonist . The nature of these interactions involves the compound binding to the receptors, thereby inhibiting their activity .

Cellular Effects

The effects of rac 7-Hydroxy Propranolol on cells are primarily related to its interaction with β-adrenergic receptors. By acting as an antagonist, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, rac 7-Hydroxy Propranolol exerts its effects through binding interactions with β-adrenergic receptors . This binding inhibits the activity of these receptors, leading to changes in cell signaling and metabolism .

Metabolic Pathways

rac 7-Hydroxy Propranolol is involved in metabolic pathways related to the metabolism of propranolol

Transport and Distribution

The transport and distribution of rac 7-Hydroxy Propranolol within cells and tissues are likely related to its interactions with β-adrenergic receptors

Subcellular Localization

The subcellular localization of rac 7-Hydroxy Propranolol and its effects on activity or function are likely related to its interactions with β-adrenergic receptors

准备方法

Synthetic Routes and Reaction Conditions: rac 7-Hydroxy Propranolol can be synthesized from propranolol through a hydroxylation reaction. The intermediate, rac 7-Methoxy Propranolol, is often used in the preparation of rac 7-Hydroxy Propranolol . The hydroxylation process typically involves the use of specific reagents and catalysts to achieve the desired hydroxylation at the 7th position of the propranolol molecule.

化学反应分析

Types of Reactions: rac 7-Hydroxy Propranolol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include different hydroxylated, oxidized, or substituted derivatives of rac 7-Hydroxy Propranolol, each with unique pharmacological properties .

相似化合物的比较

Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

rac 7-Methoxy Propranolol: An intermediate in the synthesis of rac 7-Hydroxy Propranolol.

Other Hydroxylated Propranolol Isomers: Various isomers with hydroxyl groups at different positions on the propranolol molecule

Uniqueness: rac 7-Hydroxy Propranolol is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties, including a balance of beta-adrenergic receptor antagonism and vasodilator activity. This makes it a valuable compound for research and potential therapeutic applications .

属性

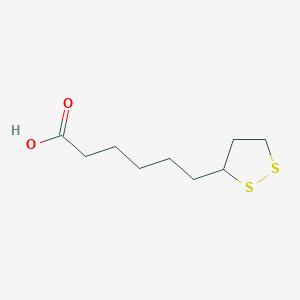

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVISZICVBECEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433884 | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-81-5 | |

| Record name | 7-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)